molecular formula C20H20N4O4S B2924885 2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 898624-91-4

2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No. B2924885
CAS RN: 898624-91-4
M. Wt: 412.46
InChI Key: XGRLOFDRLBFWGD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazine ring, a sulfanyl group, and two methoxyphenyl groups . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms, would be a key feature of this structure. The methoxyphenyl groups would likely be attached to this ring via the sulfanyl group .

Scientific Research Applications

Synthesis and Kinetics in Pharmaceutical Compounds

Research into similar compounds, such as 7-Phenylacetamido-3-triazine-4-carboxylic acid and its derivatives, focuses on their synthesis and kinetic behaviors. These studies contribute to the development of new pharmaceutical products by understanding reaction mechanisms and optimizing synthesis processes for better yields and properties. For example, the study of nucleophilic substitution reactions and their kinetics can provide valuable insights into producing compounds with specific therapeutic activities (Fan Ji-ye, 2011).

Oxidation Reactions for Synthetic Chemistry

The oxidation of methoxy substituted benzyl phenyl sulfides illustrates the broader applicability of these compounds in synthetic chemistry, particularly in distinguishing between different types of oxidants. This research aids in developing synthetic pathways for creating complex molecules, potentially leading to new drugs or materials. The understanding of single electron transfer mechanisms versus direct oxygen atom transfer is crucial for designing more efficient and selective oxidation processes (S. Lai, C. J. Lepage, & Donald G. Lee, 2002).

Novel Synthetic Reagents and Protocols

Innovations in synthetic reagents, such as p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K), showcase the development of versatile equivalents for N-acetamide and protective groups in nitrogen nucleophiles. These advancements facilitate the synthesis of natural and pharmaceutical products by offering more stable and easy-to-handle reagents, leading to compounds with varied therapeutic potentials. The development of these reagents is instrumental in creating new drugs and understanding biological mechanisms (Takeo Sakai et al., 2022).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-27-15-7-3-13(4-8-15)11-17-19(26)22-20(24-23-17)29-12-18(25)21-14-5-9-16(28-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRLOFDRLBFWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

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